molecular formula C26H22N4O3 B11275065 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11275065
M. Wt: 438.5 g/mol
InChI Key: CHAQQORETBJRSE-UHFFFAOYSA-N
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Description

    7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione: is a complex heterocyclic compound with potential biological activities.

  • Its structure consists of a quinazoline core fused with an oxadiazole ring and an ethylphenyl substituent.
  • The compound’s synthesis and characterization involve mass spectral, infrared, and NMR data analysis.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug discovery.

      Biology: It could be explored as a potential bioactive agent due to its heterocyclic scaffold.

      Medicine: Further studies may reveal its therapeutic potential.

      Industry: Industrial applications are yet to be fully explored.

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C26H22N4O3

    Molecular Weight

    438.5 g/mol

    IUPAC Name

    7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

    InChI

    InChI=1S/C26H22N4O3/c1-2-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(16-20)27-26(32)30(25(21)31)15-14-18-6-4-3-5-7-18/h3-13,16H,2,14-15H2,1H3,(H,27,32)

    InChI Key

    CHAQQORETBJRSE-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

    Origin of Product

    United States

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